3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
Description
Properties
IUPAC Name |
3-(furan-2-yl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-20-17-18(16-12-7-13-26-16)23(15-10-5-2-6-11-15)27-19(17)21(25)22(20)14-8-3-1-4-9-14/h1-13,17-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGSUXPIXSRJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Cycloaddition Reactions
The [3+2] cycloaddition between nitrile oxides and dipolarophiles is a cornerstone for constructing the isoxazole core. For example, copper(I)-catalyzed reactions between in situ-generated nitrile oxides and terminal alkynes yield 3,5-disubstituted isoxazoles with high regioselectivity. This method, pioneered by Hansen et al., employs CuI (5 mol%) in dichloromethane at room temperature, achieving yields exceeding 80%. Similarly, indanone-derived nitrones undergo cycloaddition with electron-deficient alkynes (e.g., diethyl acetylenedicarboxylate) under mild conditions to form spirocyclic isoxazolines, a strategy applicable to the tetrahydro-pyrrolo[3,4-d]isoxazole scaffold.
Table 1: Cycloaddition Methods for Isoxazole Synthesis
| Reagents | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| CuI, nitrile oxides, alkynes | RT, CH₂Cl₂, 12 h | 80–92 | High | |
| DEAD, nitrones | DCM, 25°C, 6 h | 85–90 | Moderate | |
| HTIB, aldoximes | CH₃CN, 60°C, 3 h | 75–88 | High |
Multi-Step Organic Synthesis
The pyrrolo[3,4-d]isoxazole system often requires sequential ring-forming steps. A representative route involves:
- Formation of the pyrrolidine ring : β-Diketones react with hydroxylamine hydrochloride under acidic conditions to generate isoxazole-4,6-dione intermediates.
- Functionalization : Furan-2-yl and phenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For instance, palladium-catalyzed cross-coupling of brominated intermediates with arylboronic acids installs the 2,5-diphenyl substituents.
Table 2: Multi-Step Synthesis Optimization
| Step | Reaction | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Isoxazole ring formation | β-diketone, NH₂OH·HCl | 65–78 |
| 2 | Furan incorporation | Furan-2-boronic acid, Pd(OAc)₂ | 70–82 |
| 3 | Phenyl functionalization | PhB(OH)₂, K₂CO₃ | 68–75 |
Catalytic and Green Chemistry Approaches
Recent advances prioritize sustainability. Pérez et al. demonstrated that choline chloride-urea deep eutectic solvents (DES) enable regioselective isoxazole synthesis from aldehydes and alkynes at 80°C, eliminating hazardous solvents. Similarly, ultrasound-assisted methods reduce reaction times from hours to minutes while maintaining yields above 85%.
Reaction Optimization and Conditions
Industrial-Scale Production Considerations
Scaling laboratory methods requires:
Chemical Reactions Analysis
Types of Reactions
3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while reduction could lead to the formation of tetrahydro derivatives.
Scientific Research Applications
Scientific Research Applications
3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is primarily used as a building block in chemistry, biology, medicine, and industry.
Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
Biology Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine Research is ongoing to explore its potential as a drug candidate for various diseases due to its biological activity. Similar isoxazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms often involving apoptosis induction and cell cycle arrest. Compounds with structural similarities have also demonstrated effectiveness against bacterial strains through the inhibition of bacterial growth.
Industry It can be used to develop new materials with specific properties, such as semiconductors or polymers. It can also be used as a light-emitting material in OLED panels .
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
Oxidation The compound can be oxidized to form different derivatives, depending on the oxidizing agent used. Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution The compound can participate in substitution reactions where one functional group is replaced by another. Substitution reagents such as halogens , or nucleophiles , can be used.
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while reduction could lead to the formation of tetrahydro derivatives.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,5-Diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione | Lacks furan; similar core structure | Anticancer activity |
| 3-(5-Bromo-2-hydroxyphenyl)-tetrahydro-pyrrolo[3,4-d]isoxazole | Contains bromo substituent; similar core | Antimicrobial properties |
| 3-(4-Fluorophenyl)-5-(4-nitrophenyl)-tetrahydro-pyrrolo[3,4-d]isoxazole | Fluorine and nitro substituents; similar core | Anti-inflammatory effects |
Properties
This compound has various identifying properties:
- IUPAC Name: 3-(furan-2-yl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- InChI: InChI=1S/C21H16N2O4/c24-20-17-18(16-12-7-13-26-16)23(15-10-5-2-6-11-15)27-19(17)21(25)22(20)14-8-3-1-4-9-14/h1-13,17-19H
- InChI Key: NRGSUXPIXSRJFZ-UHFFFAOYSA-N
- Canonical SMILES: C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CO5
- Molecular Formula: C21H16N2O4
- Molecular Weight: 360.4 g/mol
Mechanism of Action
The mechanism of action of 3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids in the cell.
Comparison with Similar Compounds
Similar Compounds
3-Furan-2-yl-2-phenyl-5-p-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione: This compound has a similar structure but with a p-tolyl group instead of a phenyl group.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another related compound with a pyrrolo and furan ring system.
Uniqueness
The uniqueness of 3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione lies in its specific combination of furan, pyrrolo, and isoxazole rings, which imparts distinct chemical and biological properties
Biological Activity
3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused isoxazole and pyrrolidine ring system, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C21H16N2O4. The presence of the furan moiety enhances its aromatic properties, while the diphenyl groups increase its potential for various applications in drug design and development.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including:
- Cycloaddition reactions involving β-diketones and hydroxylamines.
- Nucleophilic substitution reactions which allow for the introduction of various substituents that can modulate biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The following table summarizes related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,5-Diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione | Lacks furan; similar core structure | Anticancer activity |
| 3-(5-Bromo-2-hydroxyphenyl)-tetrahydro-pyrrolo[3,4-d]isoxazole | Contains bromo substituent; similar core | Antimicrobial properties |
| 3-(4-Fluorophenyl)-5-(4-nitrophenyl)-tetrahydro-pyrrolo[3,4-d]isoxazole | Fluorine and nitro substituents; similar core | Anti-inflammatory effects |
Preliminary studies suggest that this compound may interact with specific enzymes and receptors involved in disease pathways. For instance:
- Anticancer Activity : Similar isoxazole derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with structural similarities have demonstrated effectiveness against bacterial strains through inhibition of bacterial growth.
Case Studies
- Anticancer Activity : A study evaluating the cytotoxic effects of isoxazole derivatives on human cancer cell lines reported that certain derivatives exhibited IC50 values as low as 3.8 µM against T. cruzi, indicating strong anticancer potential .
- Anti-inflammatory Effects : Another research highlighted that compounds within the same structural class significantly inhibited pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione?
The compound is synthesized via multi-step heterocyclic condensation. A common approach involves:
- Precursor assembly : Reacting furan-2-carboxylic acid derivatives with diphenyl-substituted amines under catalytic conditions to form the pyrrolo-isoxazole core .
- Cyclization : Using reagents like POCl₃ or DCC to facilitate ring closure, followed by purification via column chromatography .
- Validation : Confirming intermediate structures using NMR and mass spectrometry before proceeding to final steps .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to resolve substituent positions (e.g., phenyl vs. furan groups) and stereochemistry .
- X-ray crystallography : To confirm the tetrahydro-pyrrolo-isoxazole scaffold’s spatial arrangement, especially for chiral centers .
- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation (e.g., expected m/z ~447.91 for C₂₅H₂₂ClN₃O₃ derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during synthesis?
Methodological adjustments include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors, while reducing side reactions .
- Catalyst screening : Testing Pd-based catalysts or Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency .
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of thermally sensitive intermediates .
Q. How should discrepancies in reported biological activities (e.g., enzyme inhibition) be resolved?
Contradictions may arise from:
- Assay variability : Differences in enzyme sources (e.g., human vs. murine) or buffer conditions (pH, ionic strength) .
- Structural analogs : Comparing activity data with closely related compounds (e.g., 5-benzyl-3-(2,4-dichlorophenyl) derivatives) to identify substituent-specific effects .
- Dose-response validation : Repeating experiments across a broader concentration range (e.g., 0.1–100 μM) to confirm IC₅₀ consistency .
Q. What computational methods predict the compound’s interactions with biological targets?
Advanced strategies include:
- Molecular docking : Using software like AutoDock Vina to model binding poses with proteins (e.g., kinases or GPCRs) .
- QSAR modeling : Correlating substituent electronic properties (Hammett constants) with activity trends observed in triazole derivatives .
- MD simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
Recommendations include:
- Detailed protocols : Publishing exact molar ratios (e.g., 1:1.2 for amine:acid coupling) and purification thresholds (HPLC purity >95%) .
- Batch-to-batch analysis : Comparing NMR spectra and melting points across multiple syntheses to identify impurities .
- Open-data sharing : Depositing crystallographic data (e.g., CCDC entries) for public validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
